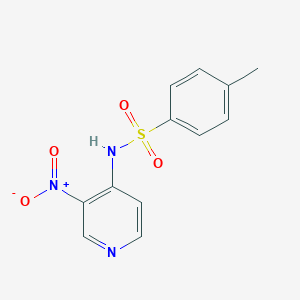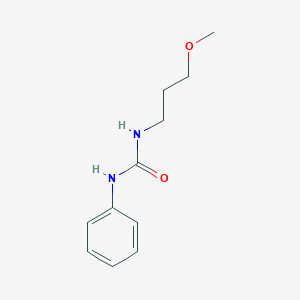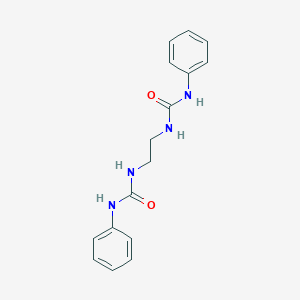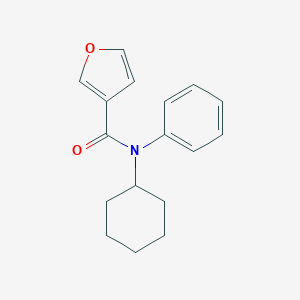![molecular formula C21H21ClN2O6S2 B240992 N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was developed by Pfizer and is currently undergoing clinical trials for the treatment of various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 works by selectively inhibiting the activity of N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses. By inhibiting N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes, CP-690,550 blocks the downstream signaling of these cytokines and growth factors, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the activation and proliferation of immune cells such as T cells and B cells, leading to a reduction in inflammation and tissue damage.
実験室実験の利点と制限
CP-690,550 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it ideal for structure-activity relationship studies. It also has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies, making it a reliable tool for studying N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide signaling pathways.
However, CP-690,550 also has some limitations for use in lab experiments. It is a potent inhibitor of N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes, which may lead to off-target effects and toxicity. It also has limited selectivity for specific N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes, which may limit its use in studying specific signaling pathways.
将来の方向性
There are several future directions for the research and development of CP-690,550. One potential direction is the development of more selective N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide inhibitors that target specific N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide enzymes involved in specific signaling pathways. Another direction is the development of combination therapies that target multiple signaling pathways involved in autoimmune and inflammatory diseases. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of CP-690,550 in treating various autoimmune and inflammatory diseases.
合成法
The synthesis of CP-690,550 involves several steps starting from commercially available starting materials. The key step involves the reaction of 3,4-dimethoxybenzene-1-sulfonyl chloride with 2-(3-pyridinyl)ethylamine to form an intermediate, which is then reacted with 4-chlorobenzenesulfonyl chloride to yield the final product, CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied in preclinical and clinical studies for its potential use in treating various autoimmune and inflammatory diseases. In a phase II clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis compared to placebo. It has also been shown to be effective in treating psoriasis and inflammatory bowel disease in preclinical studies.
特性
製品名 |
N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide |
|---|---|
分子式 |
C21H21ClN2O6S2 |
分子量 |
497 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O6S2/c1-29-19-10-9-18(12-20(19)30-2)32(27,28)24-14-21(15-4-3-11-23-13-15)31(25,26)17-7-5-16(22)6-8-17/h3-13,21,24H,14H2,1-2H3 |
InChIキー |
GFDUSQJGZLNZBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)

![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)




![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
